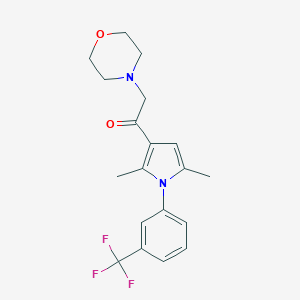
1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C19H21F3N2O2 and its molecular weight is 366.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-morpholinoethanone is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with trifluoromethyl and dimethyl groups, along with a morpholino group linked to an ethanone moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound has been explored in various studies focusing on its derivatives. The general synthetic route involves the condensation of appropriate pyrrole derivatives with morpholinoethanone under controlled conditions.
Example Synthesis Steps:
- Formation of Pyrrole Derivative : The initial step involves synthesizing 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole.
- Reaction with Morpholinoethanone : The pyrrole derivative is then reacted with morpholinoethanone to form the target compound.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| 1 | 1 | MRSA |
| 2 | 0.5 | E. coli |
| 3 | 2 | S. epidermidis |
The presence of the trifluoromethyl group is often linked to enhanced activity due to increased lipophilicity and improved interaction with bacterial membranes .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines. For example, in a study involving C6 glioma cells, the compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM). Flow cytometry analysis revealed that the mechanism of action involved apoptosis induction and cell cycle arrest in the G0/G1 phase .
Case Study 1: Antibacterial Efficacy
In a recent study, a series of pyrrole derivatives including the target compound were evaluated for their antibacterial efficacy against MRSA strains. The results indicated that certain derivatives had MIC values as low as 0.5 µg/mL, demonstrating potent antibacterial activity and suggesting potential for development as therapeutic agents against resistant infections .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of the compound in vitro using various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in C6 glioma cells through mechanisms involving caspase activation and mitochondrial pathway engagement .
Eigenschaften
IUPAC Name |
1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-13-10-17(18(25)12-23-6-8-26-9-7-23)14(2)24(13)16-5-3-4-15(11-16)19(20,21)22/h3-5,10-11H,6-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYKNNPLNFAXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














